Candesartan tert-Butyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Candesartan tert-Butyl Ester is a chemical compound that serves as a precursor in the synthesis of Candesartan, an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Candesartan tert-Butyl Ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the alkylation of 4′-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester followed by hydrolysis . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Candesartan tert-Butyl Ester undergoes various chemical reactions, including:

Hydrolysis: Conversion to Candesartan by removing the tert-butyl ester group.

Oxidation and Reduction: These reactions can modify the functional groups attached to the biphenyl structure.

Substitution: Reactions involving the replacement of functional groups on the biphenyl ring.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acids or bases.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The primary product of interest is Candesartan, which is obtained after the hydrolysis of the tert-butyl ester group .

科学的研究の応用

Candesartan tert-Butyl Ester is extensively used in scientific research, particularly in the fields of:

Chemistry: As a precursor in the synthesis of Candesartan and related compounds.

Biology: Studying the effects of angiotensin II receptor blockers on cellular processes.

Medicine: Developing new antihypertensive drugs and studying their pharmacokinetics and pharmacodynamics.

Industry: Used in the large-scale production of Candesartan for pharmaceutical applications

作用機序

Candesartan tert-Butyl Ester itself does not have a direct mechanism of action, as it is a precursor. once converted to Candesartan, it functions by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1) in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

類似化合物との比較

Losartan: Another angiotensin II receptor blocker with a similar mechanism of action but different pharmacokinetic properties.

Valsartan: Known for its high binding affinity to the AT1 receptor.

Telmisartan: Distinguished by its long half-life and strong binding affinity

Uniqueness: Candesartan tert-Butyl Ester is unique due to its specific synthetic pathway and its role as a precursor to Candesartan, which has a high binding affinity and prolonged activity compared to other sartans .

生物活性

Candesartan tert-butyl ester is a prodrug of candesartan, an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension and heart failure. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is synthesized as a precursor to candesartan through the hydrolysis of the tert-butyl ester group. Once converted, candesartan selectively inhibits the angiotensin II type 1 receptor (AT1), which is crucial for regulating blood pressure and fluid balance in the body. The inhibition of this receptor prevents vasoconstriction and aldosterone secretion, leading to vasodilation and decreased blood pressure .

| Property | Value |

|---|---|

| Molecular Formula | C33H34N6O6 |

| Molecular Weight | 570.65 g/mol |

| Solubility | Sparingly soluble in methanol |

| Bioavailability (Candesartan) | ~15% (after hydrolysis) |

Pharmacokinetics

Candesartan cilexetil, the active form obtained from this compound, exhibits unique pharmacokinetic properties:

- Absorption : Following oral administration, it undergoes rapid bioactivation via ester hydrolysis in the gastrointestinal tract.

- Peak Concentration : The peak serum concentration occurs approximately 3-4 hours post-administration.

- Half-Life : The plasma half-life of candesartan is about 9 hours .

Case Study 1: Antihypertensive Effects

In a clinical study involving hypertensive patients, candesartan significantly reduced systolic and diastolic blood pressure compared to placebo. The study highlighted that patients receiving candesartan demonstrated improved cardiovascular outcomes over a 12-week period .

Case Study 2: Neuroprotective Effects

Research has shown that candesartan exhibits neuroprotective properties in animal models of neurodegenerative diseases. In a study on rats with induced oxidative stress, treatment with candesartan resulted in decreased levels of malondialdehyde (a marker of oxidative stress) and improved motor function, suggesting its potential role in protecting neuronal health .

Comparative Analysis with Other ARBs

Candesartan is often compared with other ARBs such as losartan and valsartan. It is noted for its:

- Higher Selectivity : Candesartan has over 10,000 times more selectivity for AT1 receptors compared to AT2 receptors.

- Prolonged Action : Compared to losartan and valsartan, candesartan has a longer duration of action due to its pharmacokinetic profile .

Table 2: Comparison of ARBs

| Compound | Selectivity (AT1/AT2) | Half-Life (hours) | Bioavailability (%) |

|---|---|---|---|

| Candesartan | >10,000 | 9 | ~15 |

| Losartan | ~1,000 | 2 | ~33 |

| Valsartan | ~20 | 6 | ~25 |

特性

IUPAC Name |

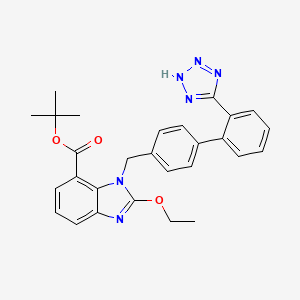

tert-butyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O3/c1-5-36-27-29-23-12-8-11-22(26(35)37-28(2,3)4)24(23)34(27)17-18-13-15-19(16-14-18)20-9-6-7-10-21(20)25-30-32-33-31-25/h6-16H,5,17H2,1-4H3,(H,30,31,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTNQSYVECBWHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747285 |

Source

|

| Record name | tert-Butyl 2-ethoxy-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-49-4 |

Source

|

| Record name | tert-Butyl 2-ethoxy-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。